[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine: is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring in the structure imparts unique properties to the compound, making it valuable in different scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of [1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body, catalyzing the reversible hydration of carbon dioxide .
Mode of Action
This compound interacts with its target, the carbonic anhydrase-II enzyme, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to a disruption in the balance of carbon dioxide and bicarbonate in the body .
Biochemical Pathways
The inhibition of the carbonic anhydrase-II enzyme by this compound affects the carbon dioxide hydration and bicarbonate dehydration reactions . These reactions are part of the larger carbon dioxide transport pathway, which is crucial for the regulation of pH in the body .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would likely influence its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the carbonic anhydrase-II enzyme . This inhibition disrupts the balance of carbon dioxide and bicarbonate in the body, potentially leading to a variety of physiological effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the body, the presence of other substances that could interact with the compound, and the temperature at which the compound is stored . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical reactions .
Biology: In biological research, [1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is used in the study of enzyme inhibitors and as a ligand in the development of new drugs. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: Its triazole ring is a common motif in many drugs, and its derivatives are being explored for their pharmacological properties .
Industry: In the industrial sector, the compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its versatility and stability make it a valuable component in various industrial processes.
Comparison with Similar Compounds
- **1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
- **1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
- **1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Uniqueness: Compared to its analogs, [1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine exhibits unique properties due to the presence of the ethyl group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
[1-(2-ethylphenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-9-5-3-4-6-11(9)15-8-10(7-12)13-14-15/h3-6,8H,2,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGHDQDCBSMAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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